Cyanocobalamine Impureté F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyanocobalamin Impurity F is a chemical compound related to Cyanocobalamin, which is a synthetic form of vitamin B12. This impurity is often encountered during the production and analysis of Cyanocobalamin. It is crucial in pharmaceutical research for quality control, method validation, and stability studies .

Applications De Recherche Scientifique

Cyanocobalamin Impurity F has several scientific research applications, including:

Pharmaceutical Research: Used as a reference standard for quality control and method validation in the production of Cyanocobalamin.

Biological Studies: Helps in understanding the metabolic pathways and biological effects of Cyanocobalamin and its derivatives.

Medical Research: Investigated for its potential role in the diagnosis and treatment of vitamin B12-related disorders.

Industrial Applications: Used in the development of new analytical methods and the assessment of genotoxic potential.

Mécanisme D'action

Target of Action

Cyanocobalamin, also known as Vitamin B12, is a highly complex, essential vitamin . It is necessary for DNA synthesis and cellular energy production . The primary targets of Cyanocobalamin are the enzymes methionine synthase and L-methylmalonyl-CoA mutase . These enzymes play crucial roles in the synthesis of purines and pyrimidines that form DNA .

Mode of Action

Cyanocobalamin serves as a cofactor for methionine synthase and L-methylmalonyl-CoA mutase enzymes . Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA . The mechanism of action is based upon its ability to very tightly bind cyanide ions . The resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound .

Biochemical Pathways

Cyanocobalamin is involved in several biochemical pathways. It plays a role in the methylation of homocysteine to methionine, a process that requires the presence of methylcobalamin . Additionally, it is involved in the isomerization of methylmalonyl CoA (a metabolite in propionate metabolism) to succinyl CoA .

Pharmacokinetics

The pharmacokinetics of cyanocobalamin involve its absorption, distribution, metabolism, and excretion (ADME). It is administered parenterally or orally for treating deficiency states . The major pathway of endogenous detoxification is conversion, by means of thiosulfate, into the less toxic compound thiocyanate which is then excreted in the urine . Minor routes of elimination are excretion of hydrogen cyanide through the lungs and binding to cysteine or hydroxocobalamin (vitamin B12) .

Result of Action

The result of cyanocobalamin’s action is the maintenance of normal brain function and the development of red blood cells . It is used to treat vitamin B12 deficiency in people with pernicious anemia and other conditions . In the case of cyanide poisoning, the resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound that is excreted in the urine .

Action Environment

The action of cyanocobalamin can be influenced by various environmental factors. For instance, cyanide poisoning can occur following inhalation, ingestion, or contact of cyanide with the skin or mucus membranes . The main exposure route is by inhalation of volatile cyanides . Therefore, the environment in which cyanocobalamin is administered can significantly impact its action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cyanocobalamin Impurity F involves complex organic reactions. The exact synthetic routes and reaction conditions are proprietary and vary among manufacturers. Generally, the synthesis involves the manipulation of the corrin ring structure of Cyanocobalamin under specific conditions to produce the impurity .

Industrial Production Methods: Industrial production of Cyanocobalamin Impurity F is typically carried out in specialized facilities equipped to handle complex organic synthesis. The process involves multiple steps, including purification and characterization to ensure the impurity meets regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions: Cyanocobalamin Impurity F undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated compounds .

Comparaison Avec Des Composés Similaires

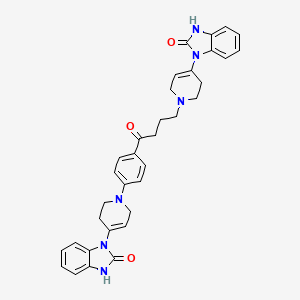

Cyanocobalamin: The parent compound, widely used as a vitamin B12 supplement.

Hydroxocobalamin: Another form of vitamin B12, used in the treatment of cyanide poisoning.

Methylcobalamin: A coenzyme form of vitamin B12, involved in the synthesis of methionine.

Adenosylcobalamin: A coenzyme form of vitamin B12, involved in the metabolism of certain amino acids and fatty acids.

Uniqueness: Cyanocobalamin Impurity F is unique due to its specific structural modifications, which distinguish it from other cobalamin derivatives. These modifications can affect its chemical reactivity and biological activity, making it a valuable tool in research and quality control .

Propriétés

Numéro CAS |

23208-66-4 |

|---|---|

Formule moléculaire |

C63H85CoN13O15P |

Poids moléculaire |

1354.3 g/mol |

Nom IUPAC |

[(2R)-1-[3-[(1Z,4S,5S,6R,8R,9R,10Z,13S,15Z,18R,22R)-5,8-bis(2-amino-2-oxoethyl)-4,13,18-tris(3-amino-3-oxopropyl)-2,5,6,9,11,14,14,22-octamethyl-20-oxo-19-oxa-23,24,26-triaza-25-azanidahexacyclo[15.5.1.13,6.17,10.112,15.018,22]hexacosa-1,3(26),10,12(24),15,17(23)-hexaen-9-yl]propanoylamino]propan-2-yl] [(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;cobalt(3+);cyanide |

InChI |

InChI=1S/C62H87N12O15P.CN.Co/c1-29-20-37-38(21-30(29)2)74(28-69-37)56-51(83)52(39(27-75)86-56)89-90(84,85)88-31(3)26-68-47(81)17-18-58(8)36(22-45(66)79)55-61(11)59(9,24-46(67)80)35(13-15-43(64)77)50(73-61)33(5)54-60(10)25-48(82)87-62(60,19-16-44(65)78)41(71-54)23-40-57(6,7)34(12-14-42(63)76)49(70-40)32(4)53(58)72-55;1-2;/h20-21,23,28,31,34-36,39,51-52,55-56,75,83H,12-19,22,24-27H2,1-11H3,(H13,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,84,85);;/q;-1;+3/p-2/t31-,34-,35-,36+,39-,51-,52-,55?,56+,58-,59+,60-,61+,62+;;/m1../s1 |

Clé InChI |

OJSKLTTYSHGOIF-POORCIQWSA-L |

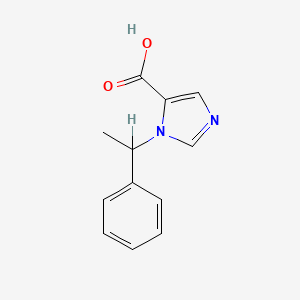

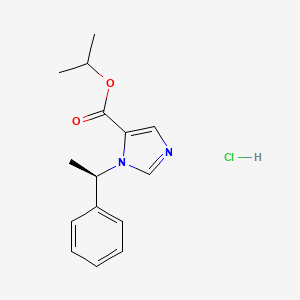

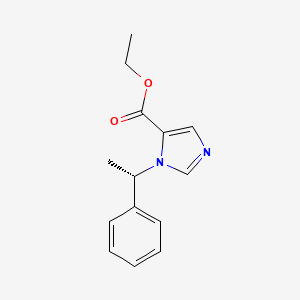

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@]8(CC(=O)O[C@]8(C(=N7)/C=C\9/C([C@@H](C(=N9)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)C)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C8(CC(=O)OC8(C(=N7)C=C9C(C(C(=N9)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)C)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

Vitamin B12 c-lactone; (8β)-Co-(cyano-κC)-8-Hydroxy-cobinic acid-abdeg-pentamide c,8-lactone, dihydrogen phosphate (ester), inner salt, 3'-ester with (5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole-κN3); 8-Hydroxy-cobinic acid-ab |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.